Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 828927-33-9
VCID: VC19021253
InChI: InChI=1S/C7H7NO2/c1-3-5-8-7(9)10-6-4-2/h1-2H,5-6H2,(H,8,9)
SMILES:
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol

Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

CAS No.: 828927-33-9

Cat. No.: VC19021253

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate - 828927-33-9

Specification

CAS No. 828927-33-9
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
IUPAC Name prop-2-ynyl N-prop-2-ynylcarbamate
Standard InChI InChI=1S/C7H7NO2/c1-3-5-8-7(9)10-6-4-2/h1-2H,5-6H2,(H,8,9)
Standard InChI Key CIKRLXFOMPPWKB-UHFFFAOYSA-N
Canonical SMILES C#CCNC(=O)OCC#C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is prop-2-ynyl N-prop-2-ynylcarbamate, reflecting its symmetrical structure where two propargyl groups are linked via a carbamate bridge. Its molecular formula C7H7NO2\text{C}_7\text{H}_7\text{NO}_2 comprises seven carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight, calculated as 137.14 g/mol, aligns with experimental data from mass spectrometry.

Structural Characterization

The compound’s structure features:

  • Two terminal alkyne groups (CCH\text{C}\equiv\text{CH}) at both ends, enabling participation in click chemistry reactions.

  • A central carbamate group (NHCOO\text{NHCOO}), which confers stability and influences intermolecular interactions.

The canonical SMILES representation C#CCNC(=O)OCC#C\text{C}\#\text{CCNC(=O)OCC}\#\text{C} and InChIKey CIKRLXFOMPPWKB-UHFFFAOYSA-N\text{CIKRLXFOMPPWKB-UHFFFAOYSA-N} provide unambiguous identifiers for database searches.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H7NO2\text{C}_7\text{H}_7\text{NO}_2
Molecular Weight137.14 g/mol
CAS Number828927-33-9
SMILESC#CCNC(=O)OCC#C\text{C}\#\text{CCNC(=O)OCC}\#\text{C}

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Formation of Propargylamine Intermediate: Propargylamine reacts with phosgene or its equivalents to generate an isocyanate intermediate.

  • Carbamate Bond Formation: The isocyanate intermediate undergoes nucleophilic attack by a second propargyl alcohol molecule, yielding the target compound.

This method mirrors strategies used for structurally related carbamates, such as tert-butyl N-(prop-2-yn-1-yl)carbamate (CAS 92136-39-5), where Boc protection is employed to stabilize reactive intermediates .

Industrial Production Challenges

Scaling up synthesis requires optimizing:

  • Temperature Control: Excessive heat may induce polymerization of alkyne groups.

  • Purity Standards: Residual solvents like THF or DMF must be minimized to meet pharmaceutical-grade specifications.

Applications in Organic Synthesis

Click Chemistry Substrate

The compound’s terminal alkynes participate in Huisgen 1,3-dipolar cycloaddition with azides, forming 1,2,3-triazoles. This reaction, catalyzed by copper(I), has been utilized to synthesize triazole derivatives with demonstrated anti-inflammatory activity . For example, phenylazide derivatives of propargyl carbamates exhibit IC50_{50} values below 10 μM in COX-2 inhibition assays .

Polymer Chemistry

The alkyne groups enable chain-growth polymerization via metal-catalyzed alkyne coupling, producing polycarbamates with tunable thermal stability. Such polymers are explored as coatings and biomedical materials.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison

CompoundCAS No.Molecular FormulaKey Features
Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate828927-33-9C7H7NO2\text{C}_7\text{H}_7\text{NO}_2Dual alkynes, high reactivity
tert-Butyl N-(prop-2-yn-1-yl)carbamate92136-39-5C8H13NO2\text{C}_8\text{H}_{13}\text{NO}_2Boc protection, enhanced stability
2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate25384-80-9C12H20N2O4\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}_4Branched alkyl chain, lower solubility

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